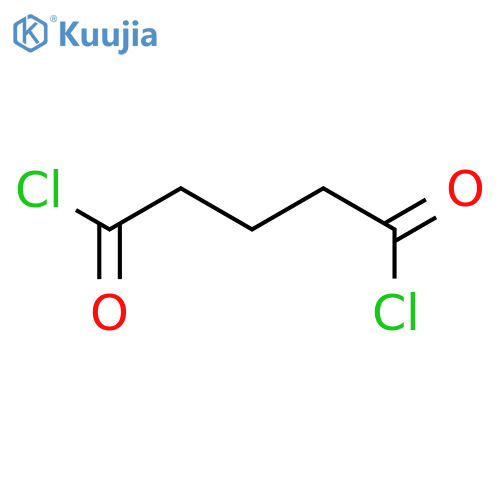Cas no 2873-74-7 (Glutaryl Chloride)

Glutaryl Chloride structure
商品名:Glutaryl Chloride
Glutaryl Chloride 化学的及び物理的性質
名前と識別子
-
- Glutaryl dichloride
- Glutaryl chloride
- Pentanedioyl dichloride~1,3-Propanedicarbonyl chloride
- pentanedioyl dichloride
- 1,3-Bis(chlorocarbonyl)propane
- 1,3-propanedicarbonyl dichloride
- 1,5-pentandioyl chloride
- EINECS 220-711-1
- Glutaric acid dichloride
- glutaric chloride
- Glutaroyl chloride
- Glutaroyl dichloride
- Glutaryl chloride (7CI,8CI)
- 1,5-Pentanedioyl chloride
- 5-Chloro-5-oxopentanoyl chloride
- NSC 519867
- 6PPM7UQR7V
- Glutaryl chloride, technical, >=97.0% (T)
- UNII-6PPM7UQR7V
- NS00049405
- CAA87374
- NSC-519867
- DTXSID1062679
- AS-10508
- YVOFTMXWTWHRBH-UHFFFAOYSA-
- 2873-74-7
- SCHEMBL180666
- SY049296
- NSC519867
- FT-0600472
- MFCD00000755
- F53553
- Glutaryldichloride
- J-017228
- Glutaryl chloride, 97%
- glutaric acid chloride
- G0202
- AKOS009031471
- InChI=1/C5H6Cl2O2/c6-4(8)2-1-3-5(7)9/h1-3H2
- DTXCID5037864
- DB-047446
- 1,3Bis(chlorocarbonyl)propane
- Glutaryl Chloride
-
- MDL: MFCD00000755
- インチ: InChI=1S/C5H6Cl2O2/c6-4(8)2-1-3-5(7)9/h1-3H2
- InChIKey: YVOFTMXWTWHRBH-UHFFFAOYSA-N
- ほほえんだ: C(CC(=O)Cl)CC(=O)Cl
- BRN: 1363191
計算された属性
- せいみつぶんしりょう: 167.97400
- どういたいしつりょう: 167.9744848g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1Ų
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 黄色の液体
- 密度みつど: 1.324 g/mL at 25 °C(lit.)
- ふってん: 218°C(lit.)
- フラッシュポイント: 華氏温度:224.6°f
摂氏度:107°c - 屈折率: n20/D 1.472(lit.)
- ようかいど: 微溶性(24 g/l)(25ºC)、
- PSA: 34.14000
- LogP: 1.68750
- ようかいせい: 水に溶けて水と反応する
- かんど: Moisture Sensitive
Glutaryl Chloride セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301,H314
- 警告文: P280,P301+P310,P305+P351+P338,P310
- 危険物輸送番号:UN 2922 8/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-34
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:10-21
- RTECS番号:SA2583000
-
危険物標識:

- セキュリティ用語:8
- 危険レベル:8
- 包装グループ:II
- リスク用語:R22; R34
- 包装等級:II
Glutaryl Chloride 税関データ
- 税関コード:2917190090
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
Glutaryl Chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 095828-1g |
Glutaryl chloride |
2873-74-7 | 97% | 1g |
$10.00 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G4608-100G |
Glutaryl Chloride |
2873-74-7 | 100g |
¥1884.89 | 2023-11-09 | ||
| Ambeed | A496866-25g |
Glutaroyl dichloride |
2873-74-7 | 97% | 25g |
$45.0 | 2025-03-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G99010-1g |
Pentanedioyl dichloride |
2873-74-7 | 95% | 1g |
¥28.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G99010-5g |
Pentanedioyl dichloride |
2873-74-7 | 5g |
¥88.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G99010-25g |
Pentanedioyl dichloride |
2873-74-7 | 95% | 25g |
¥268.0 | 2023-09-07 | |
| TRC | G597618-5g |
Glutaryl Chloride |
2873-74-7 | 5g |
$ 50.00 | 2022-06-04 | ||
| TRC | G597618-5000mg |
Glutaryl Chloride |
2873-74-7 | 5g |
$64.00 | 2023-05-18 | ||
| Cooke Chemical | A4620912-5g |
Glutaryl chloride |
2873-74-7 | 97% | 5g |
RMB 79.20 | 2025-02-21 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0202-25ML |
Glutaryl Chloride |
2873-74-7 | >95.0%(GC)(T) | 25ml |
¥495.00 | 2024-04-16 |
Glutaryl Chloride 関連文献
-
1. Organotin-mediated synthesis of macrocyclic polyesters: mechanism and selectivity in the reaction of dioxastannolanes with diacyl dichloridesStefano Roelens J. Chem. Soc. Perkin Trans. 2 1988 1617
-
Jianjun Cheng,Guanghui Tan,Wenting Li,Jinghua Li,Zhiqiang Wang,Yingxue Jin RSC Adv. 2016 6 37610
-
Kyle G. Pearce,Vladimir Simenok,Ian R. Crossley Dalton Trans. 2020 49 5482
-
4. Preparation of macrocyclic ether–esters, thioether–esters, and ether–thiolestersJerald S. Bradshaw,Clark T. Bishop,Steven F. Nielsen,R. Elliott Asay,David R. K. Masihdas,E. Dean Flanders,Lee D. Hansen,Reed M. Izatt,James J. Christensen J. Chem. Soc. Perkin Trans. 1 1976 2505
-
Jason R. McCarthy,Jayeeta Bhaumik,Nabyl Merbouh,Ralph Weissleder Org. Biomol. Chem. 2009 7 3430
2873-74-7 (Glutaryl Chloride) 関連製品
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2873-74-7)戊二酰氯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ